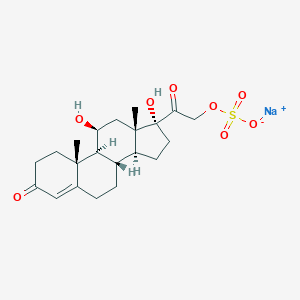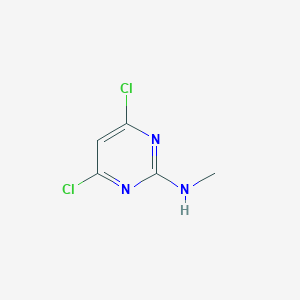
1-(1-Propyl-1H-pyrrol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Propyl-1H-pyrrol-3-yl)ethanone, also known as 1P-ETH-LAD, is a synthetic compound that belongs to the lysergamide family. It is a potent psychedelic substance that has been gaining popularity in the scientific research community due to its unique properties.
Mechanism of Action
The exact mechanism of action of 1-(1-Propyl-1H-pyrrol-3-yl)ethanone is not fully understood. However, it is believed to work by binding to serotonin receptors in the brain, particularly the 5-HT2A receptor. This binding leads to changes in the activity of certain brain regions, resulting in altered perception, mood, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(1-Propyl-1H-pyrrol-3-yl)ethanone are similar to those of other lysergamide compounds. It can cause changes in perception, mood, and cognition, including altered visual and auditory perception, changes in thought patterns, and altered emotional states. It can also cause physical effects such as increased heart rate, blood pressure, and body temperature.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(1-Propyl-1H-pyrrol-3-yl)ethanone in lab experiments is its potency. It is a highly potent compound, which means that it can produce significant effects at low doses. This makes it a useful tool for studying the effects of psychedelics on the brain and behavior. However, one of the limitations of using 1-(1-Propyl-1H-pyrrol-3-yl)ethanone is its relatively short duration of action. This can make it difficult to study the long-term effects of psychedelic experiences.
Future Directions
There are several future directions for research on 1-(1-Propyl-1H-pyrrol-3-yl)ethanone. One area of interest is its potential therapeutic applications. Some studies have suggested that psychedelics such as 1-(1-Propyl-1H-pyrrol-3-yl)ethanone may have therapeutic potential for treating mental health conditions such as depression, anxiety, and post-traumatic stress disorder. Further research is needed to investigate this potential and to develop safe and effective treatment protocols.
Another area of future research is the development of new psychedelic compounds with improved properties. Researchers are exploring new synthesis methods and modifications to existing compounds to create new substances that are more potent, longer-lasting, and have fewer side effects.
Conclusion:
1-(1-Propyl-1H-pyrrol-3-yl)ethanone is a potent psychedelic compound that has been gaining popularity in the scientific research community. Its unique properties make it a valuable tool for studying the effects of psychedelics on the brain and behavior. Although much is still unknown about its mechanism of action and potential therapeutic applications, ongoing research is shedding light on these areas and paving the way for future discoveries.
Synthesis Methods
The synthesis of 1-(1-Propyl-1H-pyrrol-3-yl)ethanone involves the reaction of 1-propylamine with ethyl lysergamide. The reaction is carried out in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified using chromatography techniques to obtain pure 1-(1-Propyl-1H-pyrrol-3-yl)ethanone. The synthesis of this compound is relatively complex and requires specialized equipment and expertise.
Scientific Research Applications
1-(1-Propyl-1H-pyrrol-3-yl)ethanone has been used in various scientific research studies to investigate its effects on the human brain and behavior. It is commonly used in studies that aim to understand the mechanisms underlying psychedelic experiences and their potential therapeutic applications. Some studies have shown that 1-(1-Propyl-1H-pyrrol-3-yl)ethanone has similar effects to other lysergamide compounds such as LSD, but with a shorter duration of action.
properties
CAS RN |
199192-13-7 |
|---|---|
Product Name |
1-(1-Propyl-1H-pyrrol-3-yl)ethanone |
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-(1-propylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C9H13NO/c1-3-5-10-6-4-9(7-10)8(2)11/h4,6-7H,3,5H2,1-2H3 |
InChI Key |
ATFMBEIQFQIYDK-UHFFFAOYSA-N |
SMILES |
CCCN1C=CC(=C1)C(=O)C |
Canonical SMILES |
CCCN1C=CC(=C1)C(=O)C |
synonyms |
Ethanone, 1-(1-propyl-1H-pyrrol-3-yl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



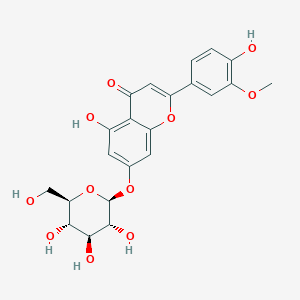

![Methyl (4R)-4-[(3R,5R,6R,8R,9S,10R,12S,13R,14S,17R)-3,12-diacetyloxy-6-bromo-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B180644.png)
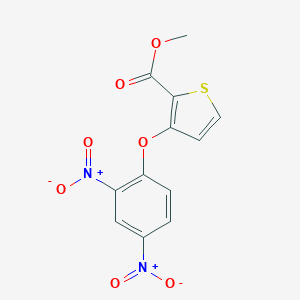
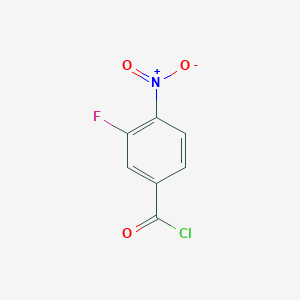

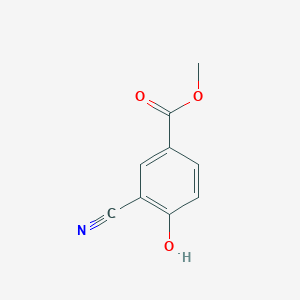
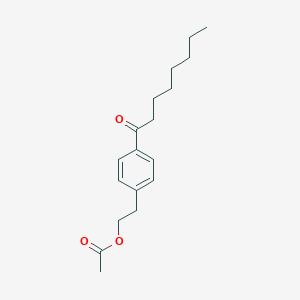
![4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene](/img/structure/B180662.png)
![7-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B180663.png)
